Cas no 2096418-05-0 (5-(azidomethyl)-2-fluoropyridine)

5-(Azidomethyl)-2-fluoropyridine is a versatile fluorinated pyridine derivative featuring an azidomethyl functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of both fluorine and azide groups enhances its reactivity, enabling selective modifications such as click chemistry applications and further derivatization. Its structural properties are particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials. The compound's stability under standard conditions ensures reliable handling and storage. Researchers favor this building block for its ability to introduce fluoropyridine motifs into complex molecules, facilitating the exploration of structure-activity relationships in drug discovery and material science.
5-(azidomethyl)-2-fluoropyridine structure
2096418-05-0 structure
Product name:5-(azidomethyl)-2-fluoropyridine
CAS No:2096418-05-0
MF:C6H5FN4
MW:152.129103422165
CID:6421567
PubChem ID:129078740

5-(azidomethyl)-2-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(azidomethyl)-2-fluoropyridine
    • SCHEMBL18795021
    • 2096418-05-0
    • EN300-1795823
    • Inchi: 1S/C6H5FN4/c7-6-2-1-5(3-9-6)4-10-11-8/h1-3H,4H2
    • InChI Key: QPKTUCCEJXRPOM-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=N1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 152.04982434g/mol
  • Monoisotopic Mass: 152.04982434g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 27.2Ų

5-(azidomethyl)-2-fluoropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1795823-10.0g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
10g
$4974.0 2023-06-02
Enamine
EN300-1795823-1.0g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
1g
$1157.0 2023-06-02
Enamine
EN300-1795823-2.5g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
2.5g
$2268.0 2023-09-19
Enamine
EN300-1795823-1g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
1g
$1157.0 2023-09-19
Enamine
EN300-1795823-5g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
5g
$3355.0 2023-09-19
Enamine
EN300-1795823-0.5g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
0.5g
$1111.0 2023-09-19
Enamine
EN300-1795823-0.1g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
0.1g
$1019.0 2023-09-19
Enamine
EN300-1795823-5.0g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
5g
$3355.0 2023-06-02
Enamine
EN300-1795823-10g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
10g
$4974.0 2023-09-19
Enamine
EN300-1795823-0.05g
5-(azidomethyl)-2-fluoropyridine
2096418-05-0
0.05g
$972.0 2023-09-19

Additional information on 5-(azidomethyl)-2-fluoropyridine

Introduction to 5-(azidomethyl)-2-fluoropyridine (CAS No. 2096418-05-0)

5-(azidomethyl)-2-fluoropyridine, identified by the chemical identifier CAS No. 2096418-05-0, is a fluorinated pyridine derivative featuring an azidomethyl substituent. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both the fluorine atom and the azido group imparts unique reactivity, enabling diverse chemical transformations that are highly relevant to drug discovery and development.

The fluoropyridine core is a privileged scaffold in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and overall pharmacological properties of therapeutic agents. The introduction of a fluorine atom at the 2-position of the pyridine ring further modulates these characteristics, often leading to improved solubility and bioavailability. This modification is particularly advantageous in the design of small-molecule drugs targeting neurological and oncological diseases.

The azidomethyl functional group at the 5-position provides an additional layer of chemical functionality, allowing for further derivatization through nucleophilic substitution reactions. This reactivity has been exploited in various synthetic strategies, including the construction of heterocyclic compounds and the introduction of aliphatic side chains. The combination of these two substituents makes 5-(azidomethyl)-2-fluoropyridine a versatile building block for medicinal chemists.

Recent advancements in synthetic methodologies have highlighted the utility of 5-(azidomethyl)-2-fluoropyridine in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, often employed in the development of targeted therapeutics. For instance, studies have demonstrated its role in generating novel pyridine-based inhibitors for kinases and other enzymes implicated in cancer progression.

In addition to its synthetic applications, 5-(azidomethyl)-2-fluoropyridine has been explored in the context of drug delivery systems. The fluorinated pyridine moiety can be incorporated into prodrugs or nanoparticles designed for enhanced cellular uptake and targeted release. Such systems are particularly relevant for therapies requiring precise temporal and spatial control, such as chemotherapy and immunotherapy.

The pharmacological potential of derivatives derived from 5-(azidomethyl)-2-fluoropyridine has been investigated across multiple therapeutic areas. Notably, fluorinated pyridines have shown promise in antiviral and antibacterial applications due to their ability to disrupt pathogen-specific enzymes or receptors. Preclinical studies have indicated that certain analogs exhibit inhibitory effects on viral proteases and bacterial gyrase, underscoring their therapeutic relevance.

The chemical synthesis of 5-(azidomethyl)-2-fluoropyridine itself presents an interesting challenge, requiring precise control over reaction conditions to avoid unwanted side products. Modern techniques such as flow chemistry and catalytic methods have been employed to optimize yield and purity. These innovations not only facilitate large-scale production but also enable greener synthetic routes aligned with sustainable chemistry principles.

Future research directions may focus on expanding the scope of 5-(azidomethyl)-2-fluoropyridine derivatives through computational modeling and high-throughput screening. Machine learning algorithms can predict novel analogs with enhanced pharmacokinetic profiles or improved target engagement. Such computational approaches are increasingly integrated into drug discovery pipelines, accelerating the identification of lead compounds.

The role of fluorinated heterocycles like 5-(azidomethyl)-2-fluoropyridine in modulating central nervous system (CNS) drug discovery is another area of active investigation. The lipophilicity imparted by fluorination enhances blood-brain barrier penetration, a critical factor for treating neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. Ongoing studies aim to identify fluorinated pyridines that modulate neurotransmitter receptors or ion channels.

In conclusion, 5-(azidomethyl)-2-fluoropyridine (CAS No. 2096418-05-0) represents a structurally intriguing compound with broad applications in pharmaceutical research. Its unique combination of reactivity and functional groups positions it as a key intermediate for synthesizing next-generation therapeutics targeting diverse diseases. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further, reinforcing its importance in modern drug discovery efforts.

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